molecular formula C8H6S2 B13619459 Benzo[b]thiophene-3-thiol

Benzo[b]thiophene-3-thiol

Cat. No.: B13619459
M. Wt: 166.3 g/mol
InChI Key: MEKYQKBFMDDBMQ-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-3-thiol is an organosulfur compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring this compound is characterized by the presence of a thiol group (-SH) at the third position of the benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophene-3-thiol can be achieved through various methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a base. This method allows for the formation of a wide range of 3-substituted benzothiophenes in a one-step intermolecular manner . Another method involves the use of elemental sulfur and NaOtBu to enable a single-step synthesis of thiophene derivatives from 1,3-diynes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal-free reactions and environmentally sustainable strategies, such as the use of EtOCS2K as a thiol surrogate, are gaining popularity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Alkyl halides, aryl halides.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of benzo[b]thiophene-3-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity and signaling pathways. Additionally, the benzothiophene ring can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Benzo[b]thiophene-3-thiol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H6S2

Molecular Weight

166.3 g/mol

IUPAC Name

1-benzothiophene-3-thiol

InChI

InChI=1S/C8H6S2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,9H

InChI Key

MEKYQKBFMDDBMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)S

Origin of Product

United States

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